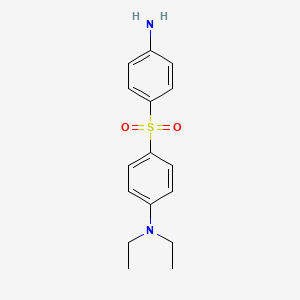
4-(4-Aminobenzene-1-sulfonyl)-N,N-diethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Aminobenzene-1-sulfonyl)-N,N-diethylaniline is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a sulfonyl group attached to an aniline ring, which is further substituted with diethylamine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminobenzene-1-sulfonyl)-N,N-diethylaniline typically involves the reaction of 4-aminobenzenesulfonyl chloride with N,N-diethylaniline. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Aminobenzene-1-sulfonyl)-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or sulfinyl derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-(4-Aminobenzene-1-sulfonyl)-N,N-diethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections.
Mecanismo De Acción
The mechanism of action of 4-(4-Aminobenzene-1-sulfonyl)-N,N-diethylaniline involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzene-1-sulfonyl chloride: A precursor in the synthesis of 4-(4-Aminobenzene-1-sulfonyl)-N,N-diethylaniline.
4-Aminobenzene-1-sulfonamide: Shares a similar sulfonyl group but differs in its substituents.
4-Aminobenzene-1-sulfonyl fluoride: Another sulfonyl-containing compound with different reactivity
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamine group enhances its solubility and reactivity compared to other sulfonamides .
Propiedades
Número CAS |
51688-32-5 |
|---|---|
Fórmula molecular |
C16H20N2O2S |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
4-[4-(diethylamino)phenyl]sulfonylaniline |
InChI |
InChI=1S/C16H20N2O2S/c1-3-18(4-2)14-7-11-16(12-8-14)21(19,20)15-9-5-13(17)6-10-15/h5-12H,3-4,17H2,1-2H3 |
Clave InChI |
RPJZLSHJWIFXHY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


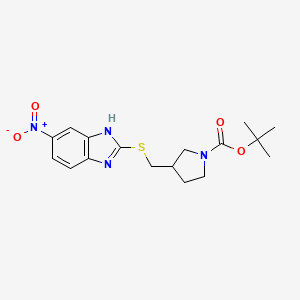
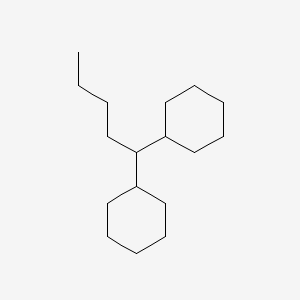
![9,10-Anthracenedione, 1,8-dihydroxy-4-[(4-methoxyphenyl)amino]-5-nitro-](/img/structure/B13954421.png)
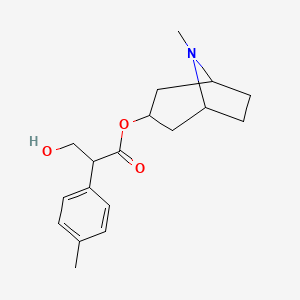
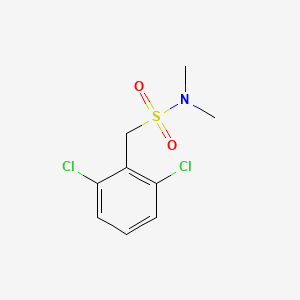
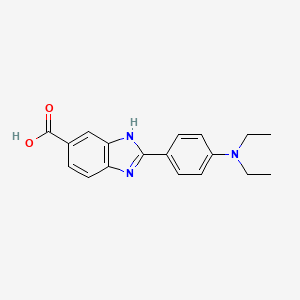
![4-[(Propan-2-yl)sulfanyl]benzoyl chloride](/img/structure/B13954453.png)
![Ethanone, 1-[2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-benzofuranyl]-, (+)-](/img/structure/B13954457.png)
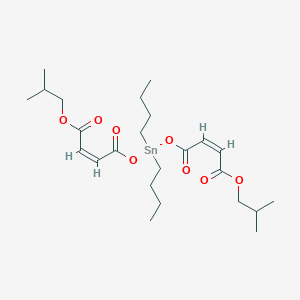
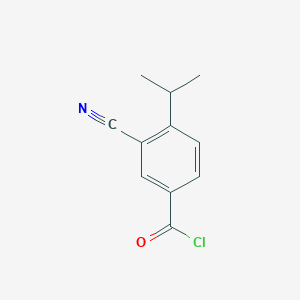
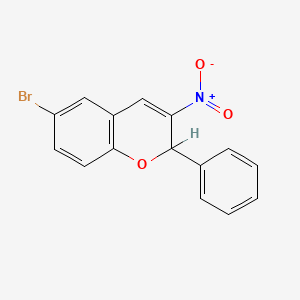
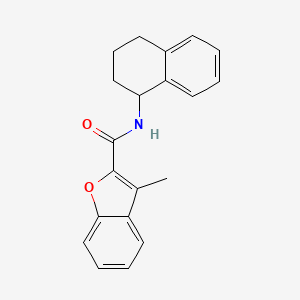
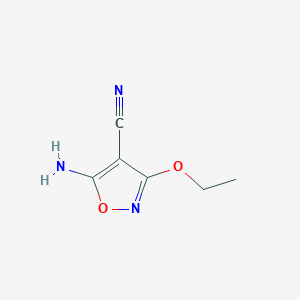
![Benzamide, 3-chloro-N-[(phenylamino)carbonyl]-](/img/structure/B13954495.png)
